molecular formula C16H24N4O3 B12785070 Inosine, 2',3'-dideoxy-6-O-hexyl- CAS No. 146202-53-1

Inosine, 2',3'-dideoxy-6-O-hexyl-

Cat. No.: B12785070
CAS No.: 146202-53-1
M. Wt: 320.39 g/mol
InChI Key: SUXOEXDKWQPOGO-QWHCGFSZSA-N
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Description

“Inosine, 2',3'-dideoxy-6-O-hexyl-” is a synthetic nucleoside analog derived from inosine, featuring two key structural modifications: (1) removal of hydroxyl groups at the 2' and 3' positions of the ribose sugar (dideoxy modification) and (2) substitution of a hexyl ether group at the 6-O position of the hypoxanthine base. The dideoxy modification confers resistance to enzymatic cleavage by phosphorylases, a property shared with antiviral agents like didanosine (2',3'-dideoxyinosine, ddI) .

Properties

CAS No.

146202-53-1

Molecular Formula

C16H24N4O3

Molecular Weight

320.39 g/mol

IUPAC Name

[(2S,5R)-5-(6-hexoxypurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C16H24N4O3/c1-2-3-4-5-8-22-16-14-15(17-10-18-16)20(11-19-14)13-7-6-12(9-21)23-13/h10-13,21H,2-9H2,1H3/t12-,13+/m0/s1

InChI Key

SUXOEXDKWQPOGO-QWHCGFSZSA-N

Isomeric SMILES

CCCCCCOC1=NC=NC2=C1N=CN2[C@H]3CC[C@H](O3)CO

Canonical SMILES

CCCCCCOC1=NC=NC2=C1N=CN2C3CCC(O3)CO

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Inosine, 2’,3’-dideoxy-6-O-hexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the hexyl group or other functional groups present in the molecule.

    Substitution: The hexyl group at the 6-O position can be substituted with other alkyl or functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Alkyl halides and nucleophiles are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of Inosine, 2’,3’-dideoxy-6-O-hexyl- with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Inosine, 2’,3’-dideoxy-6-O-hexyl- has several scientific research applications:

Comparison with Similar Compounds

2',3'-Dideoxyinosine (Didanosine, ddI)

  • Function: Approved antiviral agent (HIV therapy) that inhibits reverse transcriptase after intracellular phosphorylation to dideoxyadenosine triphosphate .
  • Key Data: Molecular weight = 236.23 g/mol; IC50 for E.

6-O-Cyclopentyl-2',3'-dideoxyinosine

  • Structure : Cyclopentyl ether substitution at 6-O; otherwise identical to the target compound.
  • Key Data: Molecular weight = 304.34 g/mol (C15H20N4O3) .

2’-O-Methylinosine

  • Structure : Methylation at the 2'-OH of ribose; retains 3'-OH.
  • Function : Isolated from natural sources; methylation reduces susceptibility to ribonucleases .

3’-O-(α-D-Glucosyl)inosine

  • Structure : Glucose moiety at 3'-OH; synthesized via challenging O-glycosylation due to steric hindrance and depurination risks .
  • Relevance: Highlights synthetic hurdles for modifying inosine derivatives at sterically hindered positions.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Modifications Lipophilicity (Predicted)
Inosine C10H12N4O5 268.23 None Low
2',3'-Dideoxyinosine (ddI) C10H12N4O3 236.23 2',3'-dideoxy Moderate
6-O-Hexyl-2',3'-dideoxy-* C16H24N4O3 320.39† 2',3'-dideoxy; 6-O-hexyl High
6-O-Cyclopentyl-2',3'-dideoxy C15H20N4O3 304.34 2',3'-dideoxy; 6-O-cyclopentyl High

*Hypothetical calculation based on ddI structure + hexyl group (C6H13).
†Estimated value.

Enzymatic Interactions and Bioactivity

  • Purine Nucleoside Phosphorylase (PNP) Inhibition: ddI and analogs (e.g., 2',3'-didehydro-2',3'-dideoxyinosine) inhibit E. coli PNP via competitive binding, with reported Ki values in the millimolar range for related compounds .
  • Metabolic Stability :

    • Dideoxy modifications prevent phosphorylation at 3'-OH, a critical step for activation of antiviral nucleosides like ddI .
    • Hexyl substitution may slow hepatic metabolism due to increased hydrophobicity.

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